2-Cyclobutylmorpholine

Catalog No.
S906923
CAS No.
1219844-05-9
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutylmorpholine

CAS Number

1219844-05-9

Product Name

2-Cyclobutylmorpholine

IUPAC Name

2-cyclobutylmorpholine

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-9-4-5-10-8/h7-9H,1-6H2

InChI Key

YTPPDLPMYCHVGL-UHFFFAOYSA-N

SMILES

C1CC(C1)C2CNCCO2

Canonical SMILES

C1CC(C1)C2CNCCO2

2-Cyclobutylmorpholine is a bicyclic compound that combines a morpholine ring with a cyclobutane moiety. The morpholine structure consists of a six-membered ring containing one nitrogen atom and one oxygen atom, while the cyclobutane is a four-membered ring. This unique combination imparts distinct chemical and biological properties to 2-cyclobutylmorpholine, making it an interesting subject of study in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic substitutions: The nitrogen in the morpholine ring can act as a nucleophile, facilitating reactions with electrophiles.
  • Cycloadditions: The cyclobutane portion can undergo [2 + 2] cycloaddition reactions, which are essential for synthesizing various complex organic compounds .
  • Functionalization: The presence of both the nitrogen and oxygen atoms allows for diverse functional group modifications, enhancing the compound's versatility in synthetic applications.

Research indicates that 2-cyclobutylmorpholine and its derivatives exhibit notable biological activities. Morpholine derivatives are often explored for their potential as pharmaceuticals due to their ability to cross the blood-brain barrier effectively. They can enhance the potency of drugs targeting central nervous system disorders by improving solubility and permeability . Additionally, compounds featuring cyclobutane moieties have been linked to various biological activities, including anti-inflammatory and anticancer properties .

The synthesis of 2-cyclobutylmorpholine can be achieved through several methodologies:

  • Cycloaddition reactions: Utilizing [2 + 2] cycloaddition between appropriate precursors can yield cyclobutane derivatives that are subsequently transformed into morpholine derivatives .
  • N-Alkylation of morpholines: Starting from morpholine, alkylation with cyclobutyl halides or other suitable electrophiles can produce 2-cyclobutylmorpholine.
  • Ring-opening reactions: Cyclobutanes can be synthesized via ring-opening reactions of larger cyclic compounds under specific conditions.

These synthetic routes allow for the generation of various substituted derivatives, enhancing the compound's applicability.

2-Cyclobutylmorpholine has potential applications in several fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development targeting neurological disorders and other therapeutic areas.
  • Organocatalysis: Morpholine derivatives have been employed as organocatalysts in various organic reactions, showcasing their utility in synthetic chemistry .
  • Material science: Compounds like 2-cyclobutylmorpholine may also find applications in polymer science due to their structural properties.

Studies focusing on the interactions of 2-cyclobutylmorpholine with biological targets are essential for understanding its pharmacological potential. Research has shown that morpholines can modulate interactions with proteins involved in neurotransmission, potentially influencing drug efficacy and safety profiles . Additionally, investigations into how substituents on the cyclobutane ring affect binding affinity and selectivity towards various receptors are ongoing.

Several compounds share structural similarities with 2-cyclobutylmorpholine, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
MorpholineSix-membered heterocycleUsed extensively in pharmaceuticals
CyclobutaneFour-membered ringKnown for its strain energy and reactivity
1-MethylpiperidineSix-membered heterocycleExhibits different biological activities compared to morpholines
N-CyclopropylmorpholineSix-membered heterocycle with cyclopropanePotential CNS activity similar to morpholines

The uniqueness of 2-cyclobutylmorpholine lies in its specific combination of a flexible morpholine structure with a strained cyclobutane ring, which may enhance its interaction with biological targets compared to other similar compounds.

XLogP3

0.8

Dates

Modify: 2023-08-16

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